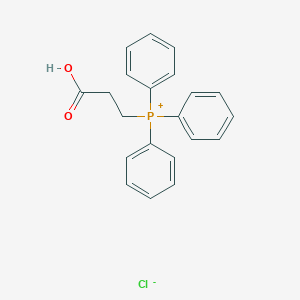

(2-Carboxyethyl)triphenylphosphonium chloride

概要

説明

(2-Carboxyethyl)triphenylphosphonium chloride is an organic compound with the molecular formula C21H20ClO2P. It is a phosphonium ylide reagent commonly used in organic synthesis, particularly in Wittig olefination reactions to introduce carboxylic acid groups . The compound appears as white to pale cream crystals or powder and has a melting point of 195-202°C .

準備方法

(2-Carboxyethyl)triphenylphosphonium chloride is typically synthesized through the reaction of triphenylphosphine with ethyl chloroacetate, followed by hydrolysis of the ester group to yield the carboxylic acid . The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The general synthetic route is as follows:

-

Reaction of Triphenylphosphine with Ethyl Chloroacetate

Reagents: Triphenylphosphine, Ethyl Chloroacetate

Conditions: Inert atmosphere (e.g., nitrogen), solvent (e.g., dichloromethane)

Product: Ethyl (triphenylphosphonio)acetate chloride

-

Hydrolysis of Ethyl (triphenylphosphonio)acetate chloride

Reagents: Water, Acid (e.g., hydrochloric acid)

Conditions: Aqueous medium

Product: this compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

(2-Carboxyethyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

-

Wittig Olefination: : This compound is used as a phosphonium ylide reagent in Wittig reactions to form alkenes by reacting with aldehydes or ketones. The reaction typically involves the following steps:

Reagents: Aldehyde or Ketone, Base (e.g., sodium hydride)

Conditions: Solvent (e.g., tetrahydrofuran), Room temperature

Major Products: Alkenes with a carboxylic acid group

-

Substitution Reactions: : The chloride ion in this compound can be substituted by other nucleophiles, such as bromide or iodide, under appropriate conditions .

-

Oxidation and Reduction: : While specific oxidation and reduction reactions involving this compound are less common, it can participate in redox reactions depending on the reagents and conditions used .

科学的研究の応用

Organic Synthesis

Wittig Reactions

One of the primary applications of (2-Carboxyethyl)triphenylphosphonium chloride is in Wittig olefination reactions. This reaction allows for the formation of alkenes from aldehydes or ketones by utilizing phosphonium ylides as intermediates. The introduction of a carboxylic acid group via this compound enhances the versatility of the resulting alkenes, making them suitable for further functionalization and use in various synthetic pathways .

Case Study: Synthesis of Alkenes

A study demonstrated the use of this compound in synthesizing 4-(2,3-dimethylphenyl)but-3-enoic acid. In this reaction, sodium hydride was used to deprotonate the phosphonium salt, leading to the formation of the desired alkene with a yield of 38% under specific conditions (THF/DMSO mixture at room temperature) .

Medicinal Chemistry

Anticancer Research

Research has indicated that phosphonium compounds, including this compound, exhibit potential anticancer properties. They have been studied for their ability to selectively target cancer cells due to their lipophilicity and positive charge, which facilitate mitochondrial uptake. This characteristic is being explored as a means to deliver therapeutic agents directly to cancer cells .

Case Study: Mitochondrial Targeting

In experiments involving cell lines, this compound was used to enhance the delivery of chemotherapeutic agents to mitochondria. This approach demonstrated increased cytotoxicity against cancer cells compared to non-targeted delivery methods, highlighting its potential as a drug delivery system .

Biochemical Applications

Redox Signaling Studies

The compound has also been utilized in studies focusing on reactive oxygen species (ROS) and redox signaling within biological systems. Its properties allow researchers to investigate oxidative stress and its implications in various diseases, including cardiovascular conditions .

Material Science

Polymer Chemistry

In polymer science, this compound can serve as a modifier for polymer matrices. Its incorporation into polymer systems can enhance properties such as thermal stability and mechanical strength, making it valuable for developing advanced materials with specific functionalities.

Summary Table of Applications

作用機序

The primary mechanism of action of (2-Carboxyethyl)triphenylphosphonium chloride involves its role as a phosphonium ylide in Wittig reactions. The compound forms a ylide intermediate, which reacts with carbonyl compounds (aldehydes or ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of a phosphine oxide to yield the desired alkene product .

類似化合物との比較

(2-Carboxyethyl)triphenylphosphonium chloride can be compared with other phosphonium ylides, such as:

(3-Carboxypropyl)triphenylphosphonium chloride: Similar in structure but with an additional methylene group in the carboxyalkyl chain.

(4-Carboxybutyl)triphenylphosphonium chloride: Contains a longer carboxyalkyl chain, which may affect its reactivity and solubility.

(2-Carboxyethyl)triphenylphosphonium bromide: Similar structure but with a bromide ion instead of chloride, which can influence its reactivity in substitution reactions.

生物活性

(2-Carboxyethyl)triphenylphosphonium chloride (TPP-CE) is a quaternary phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cellular and mitochondrial functions. This article explores the compound's biological activity, mechanisms of action, and its therapeutic potential, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the chemical formula CHClOP, and its structure features a triphenylphosphonium moiety linked to a carboxyethyl group. This configuration allows TPP-CE to traverse cellular membranes effectively, targeting mitochondria due to its lipophilic nature.

The biological activity of TPP-CE is primarily attributed to its ability to modulate mitochondrial function and oxidative stress responses. The triphenylphosphonium (TPP) cation enhances the delivery of therapeutic agents to mitochondria, improving their pharmacokinetic properties. Studies have shown that TPP derivatives can act as effective carriers for various biomolecules, enhancing their stability and bioactivity in cellular environments .

Oxidative Stress Modulation

Research indicates that TPP-CE can mitigate oxidative stress in cells. For instance, a study demonstrated that TPP-modified peptides exhibited significant cytoprotective effects against oxidative damage induced by hydrogen peroxide in neuronal PC-12 cells. The protective activity was linked to the ability of these compounds to scavenge reactive oxygen species (ROS), thereby reducing cellular damage .

Case Studies and Research Findings

- Neuroprotective Effects : A study involving PC-12 cells showed that TPP-CE derivatives enhanced cell viability under oxidative stress conditions. The modified peptides not only improved cell survival rates but also reduced ROS levels significantly compared to unmodified controls .

- Anticancer Activity : Another investigation highlighted the anticancer potential of TPP derivatives, where compounds similar to TPP-CE demonstrated potent cytotoxicity against various human cancer cell lines. These compounds inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell proliferation .

- Antimicrobial Properties : TPP-CE has also been explored for its antimicrobial properties. Its structure allows it to interact with bacterial membranes, potentially increasing membrane permeability and leading to cell lysis in certain bacterial strains .

Data Summary

特性

CAS番号 |

36626-29-6 |

|---|---|

分子式 |

C21H21ClO2P+ |

分子量 |

371.8 g/mol |

IUPAC名 |

2-carboxyethyl(triphenyl)phosphanium;hydrochloride |

InChI |

InChI=1S/C21H19O2P.ClH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/p+1 |

InChIキー |

GALLWJZTZYJVSL-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

正規SMILES |

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Key on ui other cas no. |

36626-29-6 |

ピクトグラム |

Irritant |

同義語 |

(2-Carboxy-ethyl)-triphenyl-phosphonium Chloride; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。